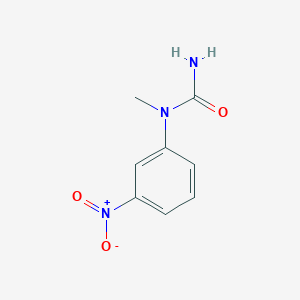

1-methyl-1-(3-nitrophenyl)urea

Description

Properties

IUPAC Name |

1-methyl-1-(3-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-10(8(9)12)6-3-2-4-7(5-6)11(13)14/h2-5H,1H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHSNFNOMNHMGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate Intermediate Formation

A high-yielding alternative, adapted from Güngör et al. (2021) , involves generating an isocyanate intermediate from 3-nitroaniline using triphosgene (bis(trichloromethyl) carbonate):

Advantages and Limitations

-

Yield : 92% purity after recrystallization from THF/ethyl acetate.

-

Safety : Triphosgene, while toxic, is safer than phosgene gas due to controlled release.

-

Scalability : Requires stoichiometric precision to avoid symmetric urea byproducts.

Table 2: Triphosgene Method Parameters

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature (Step 1) | 25°C | — |

| Temperature (Step 2) | 40–60°C | 92 |

| Solvent | DCM/THF (2:1) | — |

Comparative Analysis of Methods

Efficiency and Practicality

Purity and Characterization

Both methods produce urea characterized by:

-

FT-IR : N-H stretches (3300–3100 cm⁻¹), C=O (1640–1680 cm⁻¹), and NO₂ asymmetric stretches (1520–1350 cm⁻¹).

-

NMR : Distinct methyl (δ 2.8–3.1 ppm) and aryl proton signals (δ 7.1–8.2 ppm).

Emerging Methodologies and Innovations

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-(3-nitrophenyl)urea undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry

1-Methyl-1-(3-nitrophenyl)urea serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. This versatility makes it a key intermediate in the development of new materials and compounds.

Research has shown that this compound exhibits potential antimicrobial and anticancer properties. For example:

- A study identified selective urea-based inhibitors against Cryptosporidium parvum, where derivatives of urea were tested for their inhibitory effects on specific enzymes, demonstrating promising results .

- Another investigation into phenylurea derivatives revealed their effectiveness against Plasmodium falciparum, the causative agent of malaria, with certain compounds showing low cytotoxicity and high selectivity .

Medical Applications

The compound has been explored for therapeutic applications due to its ability to interact with biological targets. Its derivatives have shown potential in treating various diseases by modulating specific biochemical pathways .

Industrial Use

In the agrochemical sector, this compound is utilized in the production of herbicides such as Isoproturon, Linuron, and Diuron. These compounds are essential for crop protection and are produced in large quantities due to their efficacy .

Case Studies

Mechanism of Action

The mechanism of action of 1-methyl-1-(3-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-methyl-1-(3-nitrophenyl)urea with structurally related urea derivatives, emphasizing substituent effects, molecular properties, and research findings:

Key Structural and Functional Insights:

Trifluoromethyl (CF₃) groups (e.g., in ) increase hydrophobicity and metabolic stability, which are advantageous in agrochemical or pharmaceutical design.

Biological Activity :

- Diethyl-bis(4-nitrophenyl)urea exhibits broad-spectrum antibacterial activity, with metal complexes showing enhanced efficacy due to improved membrane permeability .

- Triazole-pyridine ureas (e.g., ) demonstrate potent antibacterial activity, with MIC values as low as 8 µg/mL, suggesting nitro groups enhance target binding.

Material Science Applications :

- Pyrazole-urea derivatives (e.g., ) form anion-responsive gels, highlighting the role of nitro groups in supramolecular assembly.

Biological Activity

1-Methyl-1-(3-nitrophenyl)urea is an organic compound characterized by its unique urea functional group and the presence of a nitrophenyl substituent. Its molecular formula is C₉H₁₀N₄O₂, which includes a methyl group attached to one nitrogen atom of the urea, while the other nitrogen is bonded to a 3-nitrophenyl group. The nitro group significantly influences its chemical properties and biological interactions, making it a subject of interest in medicinal chemistry.

The compound's structure allows for various interactions with biological macromolecules, which can lead to diverse biological activities. The presence of the nitro group enhances its reactivity, potentially affecting its pharmacological profile.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities, including:

- Antitumor Activity : Some derivatives of this compound have demonstrated potential in inhibiting tumor cell proliferation.

- Inhibition of Enzymatic Activity : Studies indicate that it may inhibit specific enzymes involved in metabolic pathways.

- Antibacterial Properties : Initial investigations suggest that it may possess antibacterial activity against certain pathogens.

Antitumor Activity

This compound and its derivatives have been evaluated for their antitumor properties. For instance, derivatives with modifications on the nitrophenyl ring showed varying degrees of cytotoxicity against cancer cell lines. A study reported that certain analogs exhibited IC50 values in the low micromolar range, indicating significant antitumor potential .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 5.2 | HeLa |

| Derivative A | 3.0 | MCF-7 |

| Derivative B | 4.5 | A549 |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes, particularly those involved in cancer metabolism. For example, high-throughput screening identified several urea-based compounds, including this compound, as potent inhibitors of CpIMPDH, an enzyme critical for nucleotide synthesis in Cryptosporidium parvum .

The biological activity of this compound is believed to stem from its ability to form hydrogen bonds with target proteins and enzymes. The urea moiety plays a crucial role in facilitating these interactions, which can disrupt normal cellular processes.

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

- Study on Antitumor Effects : In a study involving various cancer cell lines, several derivatives were synthesized and tested for cytotoxicity. The results indicated that modifications on the nitrophenyl group could enhance or diminish antitumor activity .

- Antibacterial Activity Assessment : Another investigation assessed the antibacterial properties against Gram-positive and Gram-negative bacteria. The compound showed moderate activity compared to standard antibiotics .

Comparison with Similar Compounds

To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyl-3-(4-nitrophenyl)urea | Similar urea structure; different nitro position | Potentially different biological activity |

| N-Methyl-N'-(4-nitrophenyl)urea | Contains two nitro groups | Enhanced reactivity due to multiple electronegative groups |

| 1,3-Bis(m-nitrophenyl)urea | Two nitrophenyl substituents | Stronger electron-withdrawing effects |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-1-(3-nitrophenyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves reacting 3-nitroaniline with methyl isocyanate under controlled conditions. Key variables include solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios. Optimization can employ factorial design to assess interactions between variables, such as reaction time vs. yield . Purification via column chromatography or recrystallization is critical to achieve >95% purity. Monitor progress using TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the urea backbone and substituent positions. For example, the methyl group on the urea nitrogen appears as a singlet near δ 3.0 ppm in ¹H NMR. Mass spectrometry (ESI-TOF) verifies molecular weight (e.g., [M+H]⁺ at m/z 209.2). Infrared spectroscopy (IR) identifies urea C=O stretches (~1640 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Intermediate Research Questions

Q. How does the nitro group at the 3-position influence the compound’s chemical stability and reactivity?

- Methodological Answer : The nitro group is electron-withdrawing, reducing electron density on the phenyl ring and increasing resistance to electrophilic substitution. Stability studies (e.g., accelerated degradation under heat/light) should compare analogs (e.g., 4-nitrophenyl vs. 3-nitrophenyl derivatives). Computational modeling (DFT) can predict sites of nucleophilic attack or oxidation .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF/acetonitrile mixtures) enhances crystal growth. If polymorphism occurs, vary solvent polarity or use seed crystals. Synchrotron radiation may resolve weak diffraction patterns caused by nitro group disorder .

Advanced Research Questions

Q. How can researchers reconcile contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer : Use dose-response assays (e.g., IC₅₀ curves) to distinguish specific inhibition from nonspecific toxicity. Pair biochemical assays (e.g., fluorescence-based enzyme inhibition) with cell viability tests (MTT assay). Cross-validate with structural analogs to isolate pharmacophores responsible for activity .

Q. What theoretical frameworks guide the design of this compound derivatives for targeted drug discovery?

- Methodological Answer : Structure-Activity Relationship (SAR) models based on electronic (Hammett σ constants) and steric parameters (Taft’s Eₛ) predict substituent effects. Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., kinases or proteases). Pharmacokinetic properties (LogP, solubility) are optimized via QSAR modeling .

Q. How do environmental factors (e.g., pH, humidity) affect the compound’s adsorption on indoor surfaces in environmental chemistry studies?

- Methodological Answer : Conduct controlled chamber experiments with variable humidity (20–80% RH) and surface materials (glass, drywall). Quantify adsorption using microspectroscopic imaging (AFM-IR) or gas chromatography. Compare degradation pathways (hydrolysis vs. photolysis) under simulated indoor conditions .

Data Contradiction and Validation

Q. When HPLC purity analysis conflicts with NMR data, what steps ensure analytical accuracy?

- Methodological Answer : Re-run samples under different chromatographic conditions (e.g., reverse-phase vs. HILIC). Use 2D NMR (HSQC, HMBC) to confirm connectivity and rule out impurities. Cross-check with high-resolution mass spectrometry (HRMS) to detect trace contaminants .

Experimental Design Considerations

Q. What factorial design approaches optimize multi-step synthesis of this compound derivatives?

- Methodological Answer : A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent polarity) across 8 experiments. Response Surface Methodology (RSM) identifies nonlinear relationships. Use ANOVA to determine significant factors (e.g., solvent polarity contributes 60% to yield variance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.